molecular formula C12H18N2O2 B2566246 2-Amino-2-[4-(diethylamino)phenyl]acetic acid CAS No. 1259988-69-6

2-Amino-2-[4-(diethylamino)phenyl]acetic acid

Cat. No.: B2566246
CAS No.: 1259988-69-6
M. Wt: 222.288
InChI Key: WXAIDIKAYUEWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[4-(diethylamino)phenyl]acetic acid is an organic compound with the molecular formula C12H18N2O2 This compound is characterized by the presence of an amino group and a diethylamino group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(diethylamino)phenyl]acetic acid typically involves the reaction of 4-(diethylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(diethylamino)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-[4-(diethylamino)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(diethylamino)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[4-(dimethylamino)phenyl]acetic acid
  • 2-Amino-2-[4-(methylamino)phenyl]acetic acid
  • 2-Amino-2-[4-(ethylamino)phenyl]acetic acid

Uniqueness

2-Amino-2-[4-(diethylamino)phenyl]acetic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.

Properties

IUPAC Name

2-amino-2-[4-(diethylamino)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-14(4-2)10-7-5-9(6-8-10)11(13)12(15)16/h5-8,11H,3-4,13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAIDIKAYUEWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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